molecular formula C10H10F3NO2 B171178 N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 116332-61-7

N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

Cat. No. B171178
Key on ui cas rn: 116332-61-7
M. Wt: 233.19 g/mol
InChI Key: YFDOMHRDNWBTMU-UHFFFAOYSA-N
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Patent
US08247610B2

Procedure details

With the similar conditions of Example 29, steps (a) and (c), reaction of N-Methoxy-N-methyl-4-trifluoromethyl-benzamide, compound 31 a, with 3-methyl-1-butyl magnesium bromide, compound 29a, in THF gave the title compound in 77% yield; Calcd MW 244.26. Found MH+ 245.2.
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-butyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 29a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1.[CH3:17][CH:18]([CH3:23])[CH2:19][CH2:20][Mg]Br>C1COCC1>[CH3:17][CH:18]([CH3:23])[CH2:19][CH2:20][C:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=[O:15]

Inputs

Step One
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C1=CC=C(C=C1)C(F)(F)F)=O)C
Name
compound 31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-methyl-1-butyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC[Mg]Br)C
Name
compound 29a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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